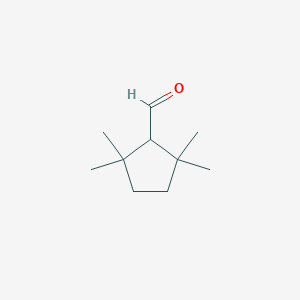![molecular formula C15H22N2O2 B8745742 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline](/img/structure/B8745742.png)
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)ethyl]aniline is a complex organic compound that features a spirocyclic structure with both ether and amine functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-nitrophenyl)ethylamine, which is then reduced to 2-(4-aminophenyl)ethylamine. This intermediate is reacted with a spirocyclic precursor under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts such as ferric trichloride hexahydrate and activated carbon to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrazine hydrate and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
科学的研究の応用
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites
作用機序
The mechanism of action of 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
類似化合物との比較
Similar Compounds
N6-2-(4-aminophenyl)ethyladenosine: Shares the aminophenyl group but differs in its adenosine moiety.
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Contains a similar aminophenyl group but has different functional groups attached.
Uniqueness
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for the development of new materials and therapeutic agents .
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline |
InChI |
InChI=1S/C15H22N2O2/c16-14-3-1-13(2-4-14)5-8-17-9-6-15(7-10-17)18-11-12-19-15/h1-4H,5-12,16H2 |
InChIキー |
NEYPSYCWQVYBSA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12OCCO2)CCC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8745692.png)
![N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B8745702.png)


![p-nitrobenzyl (3R,5R,6S)-6[(R)-1-hydroxyethyl]-2-oxocarbapenam-3-carboxylate](/img/structure/B8745719.png)


